molecular formula C6H6F4N2O2S B2984540 2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride CAS No. 2137817-69-5

2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride

Cat. No.: B2984540
CAS No.: 2137817-69-5
M. Wt: 246.18
InChI Key: OTPVABXNDJNCNY-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride is a fluorinated pyrazole derivative. This compound's distinct trifluoromethyl group and ethanesulfonyl fluoride moiety offer unique physicochemical properties, making it highly valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride typically involves the following steps:

  • Formation of the Pyrazole Ring: : Starting with a 1,3-dicarbonyl compound and a hydrazine derivative under acidic or basic conditions.

  • Introduction of the Trifluoromethyl Group: : Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.

  • Ethanesulfonylation: : Treating the intermediate with ethanesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

For large-scale production, methods may involve optimized conditions such as high-yield catalysts, continuous flow reactors for better efficiency, and robust purification techniques like crystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution: : The trifluoromethyl group and sulfonyl fluoride can undergo nucleophilic substitution.

  • Oxidation-Reduction: : Can be subjected to various oxidation states, facilitating reactions with oxidizing and reducing agents.

  • Addition-Elimination: : Reacts with nucleophiles and electrophiles, forming addition products followed by elimination.

Common Reagents and Conditions

  • Nucleophiles: : Examples include amines and thiols.

  • Electrophiles: : Examples include aldehydes and ketones.

  • Solvents: : Commonly used solvents include dichloromethane, tetrahydrofuran, and dimethyl sulfoxide.

Major Products Formed

  • Substitution Products: : Pyrazole derivatives with modified functional groups.

  • Oxidation Products: : Compounds with oxidized sulfur or nitrogen centers.

  • Addition-Elimination Products: : New pyrazole derivatives with different side chains.

Scientific Research Applications

Chemistry

  • Reagents for Synthesis: : Utilized in the synthesis of complex molecules due to its reactive trifluoromethyl and sulfonyl fluoride groups.

  • Catalysis: : Can serve as a catalyst or catalyst precursor in various reactions.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit certain enzymes due to the sulfonyl fluoride moiety, which can form covalent bonds with serine residues in enzymes.

  • Cell Signaling Studies: : Used in probing the role of specific molecular pathways in cellular processes.

Medicine

  • Drug Development: : Explored as a scaffold for designing new therapeutic agents, particularly for its fluorinated moiety which can enhance bioavailability and metabolic stability.

Industry

  • Agrochemicals: : Development of herbicides and pesticides.

  • Materials Science: : Utilized in the production of advanced materials, including polymers with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in biological molecules, such as the serine residues in enzymes. This covalent modification can lead to enzyme inhibition, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-1H-pyrazole: : Lacks the ethanesulfonyl fluoride group, leading to different reactivity and applications.

  • 2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonamide: : Similar structure but with an ethanesulfonamide group instead of sulfonyl fluoride, affecting its biological activity.

Highlighting Uniqueness

2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride is unique due to its combination of a trifluoromethyl group and a sulfonyl fluoride moiety. This dual functionality provides distinct reactivity and makes it versatile for various applications in synthesis, biology, and materials science.

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4N2O2S/c7-6(8,9)5-4(3-11-12-5)1-2-15(10,13)14/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPVABXNDJNCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCS(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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